![molecular formula C13H12ClN B13503403 3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13503403.png)
3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 3’ position and a methyl group at the 4 position on the biphenyl structure, with an amine group attached to the 3 position. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine typically involves a multi-step process starting from biphenyl. The general synthetic route includes:
Halogenation: Introduction of a chlorine atom at the 3’ position of biphenyl using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Methylation: Introduction of a methyl group at the 4 position using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Amination: Introduction of an amine group at the 3 position using ammonia (NH3) or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of 3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
科学研究应用
3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine can be compared with other biphenyl derivatives such as:
3’-Chloro-[1,1’-biphenyl]-3-amine: Lacks the methyl group at the 4 position.
4-Methyl-[1,1’-biphenyl]-3-amine: Lacks the chlorine atom at the 3’ position.
3’-Chloro-4-methyl-[1,1’-biphenyl]: Lacks the amine group at the 3 position.
The uniqueness of 3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C13H12ClN |
|---|---|
分子量 |
217.69 g/mol |
IUPAC 名称 |
5-(3-chlorophenyl)-2-methylaniline |
InChI |
InChI=1S/C13H12ClN/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,15H2,1H3 |
InChI 键 |
JXBANRWYIZFOEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



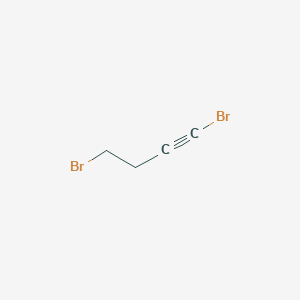
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid](/img/structure/B13503326.png)
![1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13503327.png)
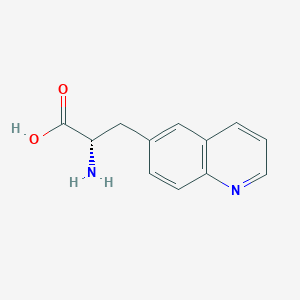
![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13503345.png)
![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13503357.png)
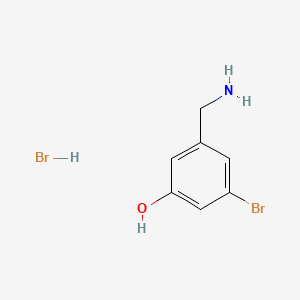
![3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)
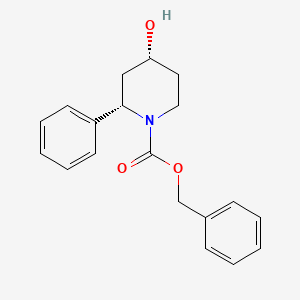
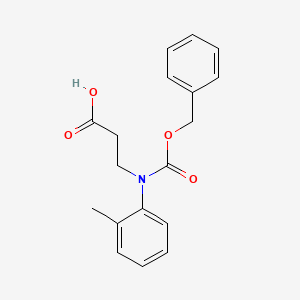
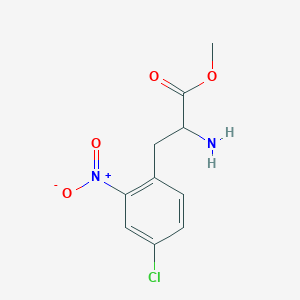
![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B13503411.png)
![2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503416.png)
